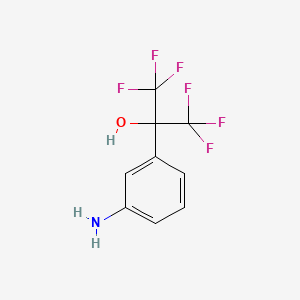

2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Vue d'ensemble

Description

2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic compound characterized by the presence of an aminophenyl group and a hexafluoropropanol moiety. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 3-aminophenyl derivatives with hexafluoropropanol under controlled conditions. One common method is the nucleophilic substitution reaction where the aminophenyl group is introduced to the hexafluoropropanol backbone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the aminophenyl group to aniline derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aminophenyl group can be further functionalized.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a versatile solvent in organic reactions due to its polar nature and ability to stabilize radical intermediates. Notably:

- Solvent for Radical Cations : It has been shown to significantly increase the half-lives of radical cations compared to traditional solvents like trifluoroacetic acid. This property allows for room-temperature EPR spectroscopy of radical species that were previously only accessible at low temperatures or through flow techniques .

- Reactions Involving Electrophiles : The hexafluoropropanol moiety enhances the reactivity of electrophiles in various organic transformations, such as the Baeyer-Villiger oxidation and Lewis-acid catalyzed reactions .

Medicinal Chemistry

Due to its structural similarity to other fluorinated compounds that exhibit biological activity, this compound is being explored for:

- Drug Development : Potential applications in synthesizing pharmacologically active compounds, particularly those targeting cancer and neurological disorders. Its derivatives may act as aldose reductase inhibitors or have anti-inflammatory properties .

- Precursor for Anesthetics : It is related to sevoflurane metabolism in the body, where it acts as a non-genotoxic metabolite .

Material Science

The unique properties of 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol make it suitable for:

- Coatings and Polymers : Its fluorinated nature can enhance the hydrophobicity and chemical resistance of polymeric materials.

- Nanotechnology : It may be utilized in the fabrication of nanomaterials where controlled reactivity is required.

Case Studies

Mécanisme D'action

The mechanism by which 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exerts its effects involves interactions with various molecular targets. The aminophenyl group can engage in hydrogen bonding and π-π interactions, while the hexafluoropropanol moiety provides steric hindrance and electronic effects that influence the compound’s reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, making the compound a versatile tool in chemical biology.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol: Similar structure but with the amino group in the para position.

2-(3-Aminophenyl)-1,1,1-trifluoropropan-2-ol: Similar structure but with fewer fluorine atoms.

2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropane: Lacks the hydroxyl group.

Uniqueness

2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the combination of the aminophenyl group and the hexafluoropropanol moiety. This combination imparts high thermal stability, resistance to oxidation, and specific reactivity, making it distinct from other similar compounds.

Activité Biologique

2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated compound with the molecular formula C₉H₇F₆NO and a molecular weight of 259.15 g/mol. It is recognized for its potential applications in pharmaceuticals and as a solvent in various chemical reactions. This article explores its biological activity, including toxicity profiles, potential therapeutic uses, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇F₆NO |

| Molecular Weight | 259.15 g/mol |

| CAS Number | 2402-67-7 |

| Purity | ≥ 95% |

| Storage Conditions | Refrigerated (2-8°C) |

| Appearance | Clear colorless liquid |

Toxicity and Safety Profile

The compound exhibits several hazard classifications that are critical for understanding its safety in handling and potential biological effects:

- Acute Toxicity : Classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause serious eye irritation (H319) .

- Chronic Effects : Long-term exposure is not expected to produce chronic health effects based on current literature; however, exposure should be minimized .

- Endocrine Disruption : No evidence of endocrine disrupting properties has been found .

Pharmacological Potential

Research indicates that fluorinated compounds like this compound can enhance the efficacy of various chemical reactions used in drug synthesis. Its role as a solvent in peptide chemistry is particularly noteworthy due to its high solubility and ability to facilitate complex reactions .

Case Studies

Research Findings

Recent findings indicate that compounds with similar structures may exhibit significant biological activities:

- Cell Viability : In studies involving photoactivation of related compounds, significant decreases in cell viability were observed at certain concentrations, indicating potential use in targeted cancer therapies .

- Intracellular Localization : Research has shown that related compounds localize within mitochondria and lysosomes upon cellular uptake, which is crucial for their photodynamic activity .

Propriétés

IUPAC Name |

2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6NO/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(16)4-5/h1-4,17H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDYYDVBNYAQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536735 | |

| Record name | 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402-67-7 | |

| Record name | 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.